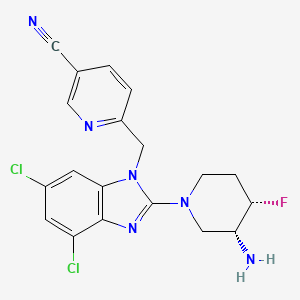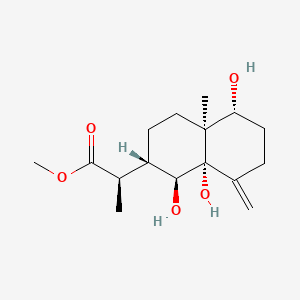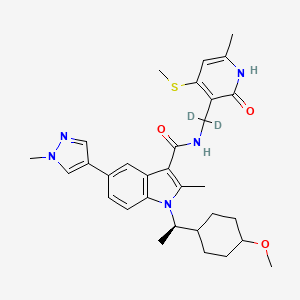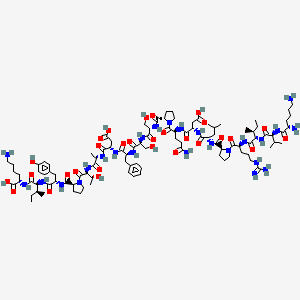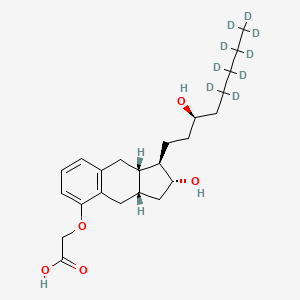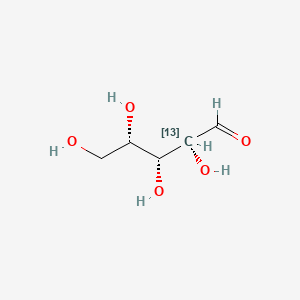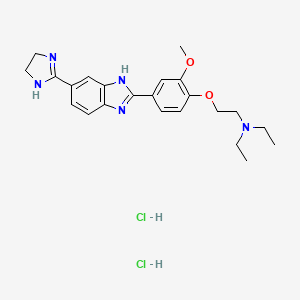
Multi-kinase-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Multi-kinase-IN-2 is an orally active inhibitor of angiokinases, which significantly inhibits the activity of angiokinases such as vascular endothelial growth factor receptor-1, vascular endothelial growth factor receptor-2, vascular endothelial growth factor receptor-3, platelet-derived growth factor receptor alpha, platelet-derived growth factor receptor beta, fibroblast growth factor receptor-1, LYN, and c-KIT kinases . This compound is known for its ability to attenuate the phosphorylation of AKT and ERK proteins, induce apoptosis, and exhibit anticancer effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Multi-kinase-IN-2 involves the structural optimization of a benzimidazole-based scaffold. The process includes the substitution of aryl groups at the 2 and 5 positions of the benzimidazole ring . The designed compounds are synthesized through a series of reactions, including nucleophilic substitution and cyclization reactions, under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent quality control measures to ensure the purity and efficacy of the final product. The production process is optimized for cost-effectiveness and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: Multi-kinase-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the benzimidazole ring.
Substitution: Nucleophilic substitution reactions are commonly used to introduce different substituents on the benzimidazole scaffold.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which exhibit different levels of kinase inhibition activity .
Applications De Recherche Scientifique
Multi-kinase-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Employed in cellular assays to investigate the role of angiokinases in cell proliferation, migration, and apoptosis.
Industry: Utilized in the development of new kinase inhibitors and as a reference compound in drug discovery.
Mécanisme D'action
Multi-kinase-IN-2 exerts its effects by binding to the ATP-binding sites of target kinases, thereby inhibiting their activity. This inhibition prevents the phosphorylation of downstream signaling proteins such as AKT and ERK, leading to the induction of apoptosis and inhibition of cell proliferation . The molecular targets of this compound include vascular endothelial growth factor receptors, platelet-derived growth factor receptors, fibroblast growth factor receptors, LYN, and c-KIT kinases .
Comparaison Avec Des Composés Similaires
Sitravatinib: An oral inhibitor of several oncogenic tyrosine kinase receptors, including vascular endothelial growth factor receptor-2, AXL, and MET.
Regorafenib: A multikinase inhibitor that targets multiple pathways implicated in tumorigenesis.
Uniqueness: Multi-kinase-IN-2 is unique due to its broad spectrum of kinase inhibition, targeting multiple angiokinases simultaneously. This broad inhibition profile makes it a potent anticancer agent with the potential to overcome resistance mechanisms that often limit the efficacy of single-target kinase inhibitors .
Propriétés
Formule moléculaire |
C34H35N5O3 |
|---|---|
Poids moléculaire |
561.7 g/mol |
Nom IUPAC |
methyl 2-hydroxy-3-[N-[4-[2-methyl-5-[(4-methylpiperazin-1-yl)methyl]pyrrol-1-yl]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate |
InChI |
InChI=1S/C34H35N5O3/c1-23-9-13-28(22-38-19-17-37(2)18-20-38)39(23)27-14-11-26(12-15-27)35-32(24-7-5-4-6-8-24)31-29-16-10-25(34(41)42-3)21-30(29)36-33(31)40/h4-16,21,36,40H,17-20,22H2,1-3H3 |
Clé InChI |
UEHBCQCTHATHQT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(N1C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O)CN6CCN(CC6)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


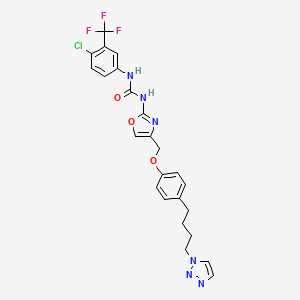

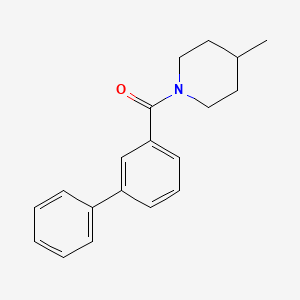
![(3P)-4-[4-(hydroxymethyl)phenyl]-3-(2H-tetrazol-5-yl)pyridine-2-sulfonamide](/img/structure/B12407087.png)
![(2R,3S,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol](/img/structure/B12407096.png)
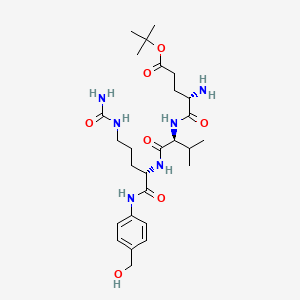
![[2-[7-(Dimethylamino)heptylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone](/img/structure/B12407104.png)
